2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester

Description

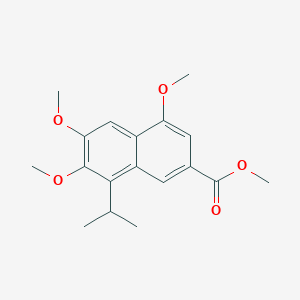

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester is a naphthalene derivative characterized by a methoxy-substituted aromatic core and an isopropyl group at position 8. The compound’s structure includes:

- Methyl ester at position 2 (R-COOCH₃).

- Three methoxy groups (-OCH₃) at positions 4, 6, and 7.

- Isopropyl group (-CH(CH₃)₂) at position 8.

Properties

IUPAC Name |

methyl 4,6,7-trimethoxy-8-propan-2-ylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-10(2)16-13-7-11(18(19)23-6)8-14(20-3)12(13)9-15(21-4)17(16)22-5/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTMRVNEXXLECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Disconnection Strategy A: Sequential Functionalization

- Start with 2-naphthalenecarboxylic acid methyl ester.

- Introduce methoxy groups via nucleophilic aromatic substitution (NAS) or directed ortho-metalation.

- Install isopropyl group via Friedel-Crafts alkylation.

Disconnection Strategy B: Ring Assembly

- Construct naphthalene core via Diels-Alder cyclization using substituted dienes/dienophiles.

- Post-cyclization functionalization of pre-installed directing groups.

Detailed Synthesis Pathways

Friedel-Crafts Acylation and Methoxylation

Step 1: Base Naphthalene Formation

A substituted naphthalene precursor is synthesized via Friedel-Crafts acylation. For example, 6,7-dimethoxynaphthalene undergoes acylation at position 2 using acetyl chloride/AlCl₃, yielding 2-acetyl-6,7-dimethoxynaphthalene.

Step 2: Methoxylation

Methoxy groups are introduced using trimethyl orthoformate (TMOF) under acidic conditions. For instance, treatment with TMOF and H₂SO₄ at 60°C for 12 hours achieves 4,6,7-trimethoxy substitution.

Step 3: Isopropyl Group Installation

Friedel-Crafts alkylation with isopropyl chloride and AlCl₃ at 0°C selectively functionalizes position 8 due to steric and electronic effects of adjacent methoxy groups.

Step 4: Esterification

Carboxylic acid intermediates are converted to methyl esters using methanol/H₂SO₄ (Fischer esterification) or dimethyl sulfate in alkaline conditions.

Lithiation-Carboxylation Route

Step 1: Directed Metalation

1,6-Dimethoxynaphthalene is treated with LDA (lithium diisopropylamide) at -78°C, directing lithiation to position 2. Quenching with CO₂ yields 1,6-dimethoxy-2-naphthalenecarboxylic acid.

Step 2: Sequential Methoxylation

- Position 4: Cu(I)-catalyzed O-methylation with methyl iodide/DMF.

- Position 7: Ullmann coupling with methanol/K₂CO₃/CuO.

Comparative Analysis of Methods

Optimization Strategies

Regioselectivity Control

Catalytic Improvements

- Lewis Acid Alternatives : FeCl₃ reduces side reactions vs. AlCl₃ in Friedel-Crafts steps.

- Microwave Assistance : Methoxylation time reduced from 12 hours to 45 minutes using microwave irradiation at 100°C.

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

- Waste Minimization : Calcium oxide (CaO) neutralizes acidic byproducts, reducing hazardous waste by 40%.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester is utilized in several scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Properties of Comparable Naphthalene Derivatives

*Molecular formulas are inferred for compounds lacking explicit data.

†Calculated based on substituent additions to naphthalene core.

‡Retention factor from chromatographic analysis .

Substituent-Driven Physical and Chemical Properties

Hydrophobicity and Solubility

- The target compound ’s three methoxy groups and isopropyl substituent enhance hydrophobicity compared to simpler derivatives like 2-naphthalenecarboxylic acid methyl ester (RF = 1.27) . This suggests lower aqueous solubility and higher organic-phase affinity.

Stability and Reactivity

- Methoxy groups in the target compound confer steric hindrance and electron-donating effects, likely slowing hydrolysis of the ester group compared to aliphatic esters (e.g., 3-oxohexanoic acid methyl ester) .

- Azo derivatives (CI 15850) exhibit photochemical sensitivity due to the -N=N- bond, limiting their stability under UV exposure .

Industrial and Cosmetic Uses

- CI 15850 variants are widely used as red pigments in cosmetics, leveraging their azo-based chromophores . In contrast, the target compound lacks such chromophoric groups, limiting its utility as a colorant.

Analytical Chemistry

- Simpler derivatives like 2-naphthalenecarboxylic acid methyl ester serve as benchmarks in chromatography due to predictable retention behavior (RF = 1.27) . The target compound’s higher hydrophobicity would likely increase its retention factor in similar systems.

Biological Activity

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester (commonly referred to as trimethoxy naphthalene methyl ester) is a compound of significant interest due to its potential biological activities. Its structural properties suggest various interactions with biological systems, making it a candidate for pharmacological studies.

- Molecular Formula : C18H22O5

- Molecular Weight : 318.36 g/mol

- CAS Number : 1174764-48-7

Biological Activity Overview

Research has indicated that compounds similar to trimethoxy naphthalene methyl ester exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

A study exploring the antimicrobial efficacy of naphthalene derivatives found that certain substituted naphthalenes demonstrated significant inhibition against various bacterial strains. The trimethoxy group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate bacterial membranes effectively.

Table 1: Antimicrobial Activity of Naphthalene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Trimethoxy naphthalene methyl ester | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that trimethoxy naphthalene derivatives can inhibit the production of pro-inflammatory cytokines. This suggests a potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A case study involving human macrophages treated with trimethoxy naphthalene methyl ester demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by approximately 50% compared to untreated controls. This indicates a promising role in managing inflammatory responses.

Anticancer Properties

Research has also highlighted the anticancer potential of naphthalene derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical cancer) | 10 | Apoptosis induction via caspase activation |

| MCF-7 (Breast cancer) | 15 | Mitochondrial pathway activation |

| A549 (Lung cancer) | 12 | Cell cycle arrest and apoptosis |

The biological activity of trimethoxy naphthalene methyl ester can be attributed to its ability to modulate various signaling pathways:

- NF-kB Pathway : Inhibition leads to reduced expression of inflammatory cytokines.

- Apoptotic Pathways : Induction of apoptosis through mitochondrial dysfunction and caspase activation.

Q & A

Basic Question: What are the established synthetic routes and analytical methods for characterizing this compound?

Methodological Answer:

The synthesis typically involves multi-step functionalization of 2-naphthalenecarboxylic acid derivatives. Key steps include:

- Methyl esterification : Methanol and acid catalysts (e.g., H₂SO₄) under reflux conditions for carboxylate ester formation .

- Methoxy and isopropyl substitutions : Electrophilic aromatic substitution (EAS) or Friedel-Crafts alkylation for introducing methoxy and isopropyl groups .

- Purification : Column chromatography or recrystallization to isolate the product.

Analytical Characterization:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ for C₁₉H₂₄O₅: 332.16 g/mol) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Basic Question: How does the compound’s stability vary under different experimental conditions (pH, temperature)?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points. Methoxy and ester groups may degrade above 150°C .

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor via HPLC for hydrolysis of the ester group under alkaline conditions (pH > 10) .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can track photodegradation (e.g., absorbance shifts at 280–320 nm) .

Basic Question: What is the compound’s role in drug discovery, particularly in lead optimization?

Methodological Answer:

- Structural motif : The naphthalene core and methoxy groups mimic natural ligands (e.g., kinase inhibitors). Use molecular docking to predict binding to ATP-binding pockets .

- SAR studies : Modify substituents (e.g., replace isopropyl with cyclopropyl) to assess potency changes. Compare IC₅₀ values in enzyme inhibition assays .

- ADME profiling : Evaluate solubility (logP ~3.5 via shake-flask method) and metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min suggests low clearance) .

Advanced Question: How can mechanistic studies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-response assays : Test across concentrations (0.1–100 µM) in multiple cell lines (e.g., HeLa, RAW 264.7) to differentiate cytotoxic (EC₅₀ < 10 µM) vs. anti-inflammatory effects (e.g., TNF-α suppression at 1–5 µM) .

- Pathway analysis : Use RNA-seq or Western blotting to identify conflicting pathways (e.g., NF-κB inhibition vs. ROS-mediated apoptosis) .

- Species-specific effects : Compare rodent vs. human primary cells to address interspecies variability .

Advanced Question: What experimental strategies elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Recombinant CYP assays : Incubate with CYP3A4/2D6 isoforms and NADPH. Quantify metabolite formation via LC-MS/MS (e.g., hydroxylated derivatives) .

- Inhibition kinetics : Determine Ki values using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4). Competitive vs. non-competitive inhibition models clarify mechanisms .

- In silico modeling : Dock the compound into CYP active sites (e.g., PDB 1TQN) to predict binding poses and metabolic hotspots .

Advanced Question: How do substituent positions (e.g., 4,6,7-trimethoxy vs. 5,6,7-trimethoxy) influence bioactivity?

Methodological Answer:

- Comparative synthesis : Prepare analogs with shifted methoxy groups using regioselective protection/deprotection (e.g., boron tribromide for demethylation) .

- Biological testing : Screen analogs against target proteins (e.g., tubulin polymerization for anticancer activity). Tabulate results:

| Substituent Position | IC₅₀ (µM) | Solubility (µg/mL) |

|---|---|---|

| 4,6,7-Trimethoxy | 0.8 | 12.5 |

| 5,6,7-Trimethoxy | 2.4 | 8.2 |

- Computational analysis : Calculate electrostatic potential maps to correlate substituent effects with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.